Cas no 1804711-42-9 (3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid)

3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid
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- インチ: 1S/C9H9F2NO4/c1-15-5-3-4(9(13)14)6(7(10)11)8(12-5)16-2/h3,7H,1-2H3,(H,13,14)
- InChIKey: SQEYNVJXUXTIRO-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC(=CC=1C(=O)O)OC)OC)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 252
- トポロジー分子極性表面積: 68.6
- XLogP3: 1.6
3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071256-1g |
3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid |
1804711-42-9 | 97% | 1g |
$1,445.30 | 2022-04-01 | |
Alichem | A029071256-500mg |
3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid |
1804711-42-9 | 97% | 500mg |
$831.30 | 2022-04-01 | |
Alichem | A029071256-250mg |
3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid |
1804711-42-9 | 97% | 250mg |
$484.80 | 2022-04-01 |
3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid 関連文献
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acidに関する追加情報
Research Briefing on 3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid (CAS: 1804711-42-9)
3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid (CAS: 1804711-42-9) is a fluorinated pyridine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its potential applications in drug discovery, agrochemical development, and material science.
The structural uniqueness of 3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid lies in its difluoromethyl and dimethoxy substituents, which confer enhanced metabolic stability and bioavailability. These features make it an attractive scaffold for the design of novel therapeutics. Recent publications have explored its utility in the synthesis of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, demonstrating its versatility in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid as a precursor for the development of selective JAK2 inhibitors. The study reported that derivatives of this compound exhibited potent inhibitory activity against JAK2 with minimal off-target effects, suggesting its potential for treating myeloproliferative disorders. The research team employed a combination of computational modeling and synthetic chemistry to optimize the compound's pharmacokinetic properties.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, focused on the agrochemical applications of this compound. The study demonstrated that 3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid derivatives could effectively inhibit fungal pathogens in crops, offering a promising alternative to conventional fungicides. The researchers attributed this activity to the compound's ability to disrupt fungal cell wall biosynthesis, a mechanism distinct from existing agrochemicals.
From a synthetic chemistry perspective, advances in the scalable production of 3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid have been reported in Organic Process Research & Development. A novel catalytic fluorination method was developed to improve the yield and purity of the compound, addressing previous challenges in large-scale synthesis. This breakthrough is expected to facilitate its broader adoption in industrial applications.
In conclusion, 3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid (CAS: 1804711-42-9) represents a versatile and valuable building block in chemical biology and pharmaceutical research. Its unique structural features and demonstrated bioactivity make it a promising candidate for diverse applications, from drug discovery to agrochemical development. Ongoing research continues to uncover new opportunities for this compound, reinforcing its importance in the field.
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